molecular formula C4H9NO4S B2569276 3-(Methylsulfamoyl)propanoic acid CAS No. 933714-87-5

3-(Methylsulfamoyl)propanoic acid

Cat. No.: B2569276
CAS No.: 933714-87-5
M. Wt: 167.18
InChI Key: MZDBJRROCIFXFX-UHFFFAOYSA-N
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Description

3-(Methylsulfamoyl)propanoic acid is an organic compound with the molecular formula C4H9NO4S and a molecular weight of 167.18 g/mol It is characterized by the presence of a methylsulfamoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfamoyl)propanoic acid typically involves the reaction of propanoic acid derivatives with methylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for reagent addition and product isolation can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfamoyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-(Methylsulfamoyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfamoyl)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethylsulfamoyl)propanoic acid
  • 3-(Propylsulfamoyl)propanoic acid
  • 3-(Butylsulfamoyl)propanoic acid

Uniqueness

3-(Methylsulfamoyl)propanoic acid is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs. The presence of the methyl group influences its solubility, reactivity, and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

3-(methylsulfamoyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-5-10(8,9)3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDBJRROCIFXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933714-87-5
Record name 3-(methylsulfamoyl)propanoic acid
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